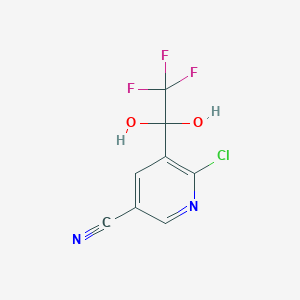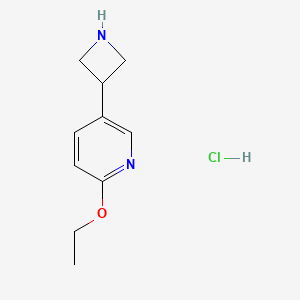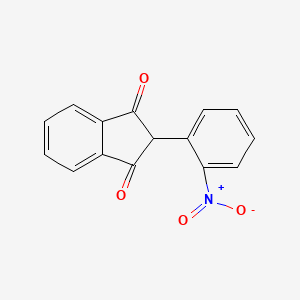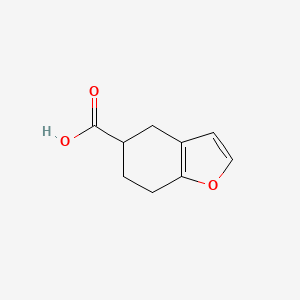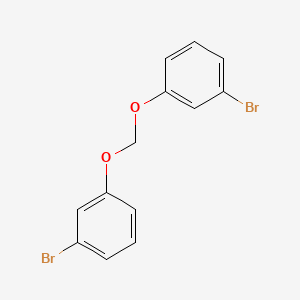
Bis(3-bromophenoxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-bromophenoxy)methane is an organic compound characterized by the presence of two 3-bromophenoxy groups attached to a central methane unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-bromophenoxy)methane typically involves the reaction of 3-bromophenol with formaldehyde. One common method is the condensation reaction, where 3-bromophenol is reacted with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-bromophenoxy)methane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce quinones .
Aplicaciones Científicas De Investigación
Bis(3-bromophenoxy)methane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as flame retardants and UV absorbers.
Biological Studies: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism by which bis(3-bromophenoxy)methane exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Bis(3-indolyl)methane: Known for its biological activities, including anticancer properties.
Bis(3-pyrazolyl)methane: Exhibits a range of biological activities and is used in medicinal chemistry.
Uniqueness
Its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C13H10Br2O2 |
|---|---|
Peso molecular |
358.02 g/mol |
Nombre IUPAC |
1-bromo-3-[(3-bromophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H10Br2O2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-8H,9H2 |
Clave InChI |
OGEXUCLLAXQKHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OCOC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-Boc-1-piperazinyl)phenoxy]ethanol](/img/structure/B13697123.png)
